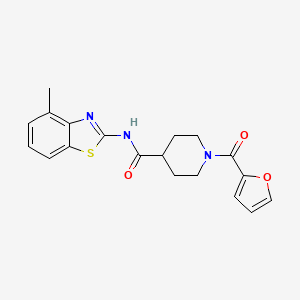
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-(2-fluorobenzyl)-1H-indene-1,3(2H)-dione, commonly known as CFID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFID belongs to the class of indene-1,3-dione derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of CFID is not fully understood. However, studies have suggested that CFID exerts its biological activities by modulating various signaling pathways in cells. For example, CFID has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation and cancer. CFID has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
CFID has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CFID can induce cell cycle arrest and apoptosis in cancer cells, inhibit the proliferation of macrophages, and reduce the production of pro-inflammatory cytokines. CFID has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
CFID has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been extensively studied for its biological activities. However, CFID also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFID is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on CFID. One area of interest is the development of more efficient synthesis methods for CFID and its derivatives. Another area of interest is the investigation of the molecular targets and signaling pathways that are modulated by CFID. This could provide insights into the mechanism of action of CFID and help identify potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of CFID in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of CFID involves the reaction of 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure CFID.
Applications De Recherche Scientifique
CFID has been extensively studied for its potential therapeutic applications. Studies have shown that CFID exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. CFID has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, CFID has been shown to possess antiviral activity against the human immunodeficiency virus (HIV) by inhibiting the reverse transcriptase enzyme.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO2/c23-16-11-9-15(10-12-16)22(13-14-5-1-4-8-19(14)24)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNWMZPDNVHMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indane-1,3-dione, 2-(4-chlorophenyl)-2-(2-fluorobenzyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
![(4S)-4-(4-{[(2-chloro-5-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5304116.png)

![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)